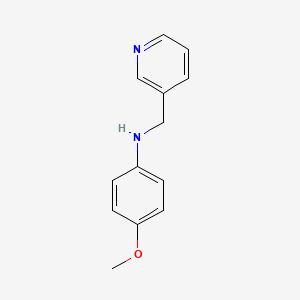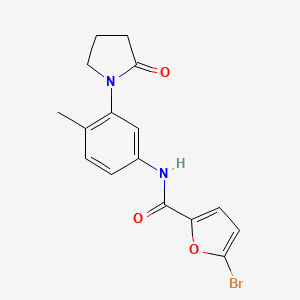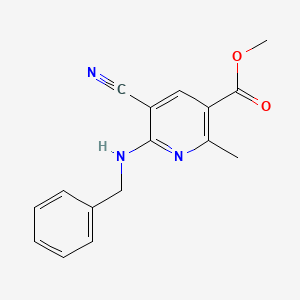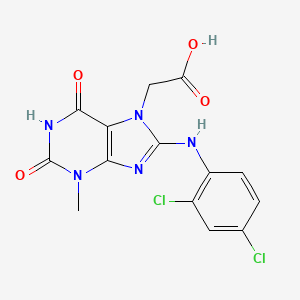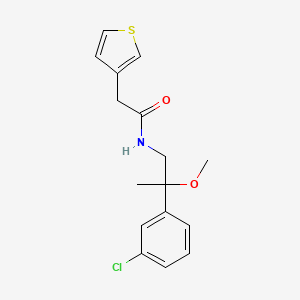
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a chemical compound with the molecular formula C18H20ClNO2S. It is commonly referred to as CTAP and is a potent antagonist of the kappa opioid receptor. CTAP is widely used in scientific research to investigate the role of the kappa opioid receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
Chloroacetamide Herbicides in Agriculture
Chloroacetamide herbicides, which share a structural motif with the specified acetamide, are used to control annual grasses and broad-leaved weeds in various crops. Their selectivity and effectiveness have been documented in studies, including their inhibition of fatty acid synthesis in certain algae, which hints at their mode of action and potential environmental impact (Weisshaar & Böger, 1989).
Pharmaceutical Applications
In pharmaceutical research, acetamide derivatives are explored for their therapeutic potentials, such as in the synthesis of novel compounds with antimicrobial properties. For instance, some acetamide derivatives exhibit promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Materials Science and Polymer Research
In materials science, acetamide derivatives are utilized in the synthesis of polymers and nanocomposites with enhanced properties. A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator demonstrates the application in preparing hybrid networks with improved thermal stability and robustness, showing the potential of acetamide derivatives in developing advanced materials (Batibay et al., 2020).
Environmental and Toxicological Studies
The environmental behavior and toxicological effects of chloroacetamide herbicides, related to the compound of interest, have been extensively studied. Comparative metabolism studies in human and rat liver microsomes provide insights into the metabolic pathways and potential risks associated with exposure, highlighting the importance of understanding the environmental and health impacts of these chemicals (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20-2,13-4-3-5-14(17)9-13)11-18-15(19)8-12-6-7-21-10-12/h3-7,9-10H,8,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJICVDBAMVIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)


